molecular formula C20H17N5OS B2561387 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide CAS No. 335223-67-1

2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2561387
CAS RN: 335223-67-1
M. Wt: 375.45
InChI Key: VPMXMBDXVCADBW-UHFFFAOYSA-N
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Description

“2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves several steps . The process starts with the nucleophilic addition reaction of iso-thiocyanate derivative with intermediate XI . This is followed by cyclization of compound VIII via its reflux with formamide to yield 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one IX . After that, chlorination of compound IX is carried out by reflux in POCl3 .


Molecular Structure Analysis

The molecular structure of “2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .


Chemical Reactions Analysis

The chemical reactions involving “2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide” are primarily related to its role as a kinase inhibitor . The compound can inhibit multiple oncogenic targets through focused chemical modification .

Scientific Research Applications

Anticancer Activity

Pyrazolo[3,4-d]pyrimidines have been used in the development of anticancer kinase inhibitors . They mimic the hinge region binding interactions in kinase active sites, which can be exploited to direct the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets . For example, the BTK inhibitor ibrutinib, which is a pyrazolo[3,4-d]pyrimidine, has been approved for the treatment of several B-cell cancers .

In Vitro and In Vivo Anticancer Activity

A series of pyrazolo[3,4-d]pyrimidine and urea hybrids have been designed, synthesized, and evaluated for their anticancer activity in vitro and in vivo cancer models . Among them, some compounds showed promising cytotoxicity against tested cancer cell lines .

Cell Cycle Inhibition

Some pyrazolo[3,4-d]pyrimidines have been found to inhibit cell cycle progression . This can be particularly useful in the treatment of cancers, where uncontrolled cell division is a common characteristic.

Apoptosis Induction

Certain pyrazolo[3,4-d]pyrimidines have been shown to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that can be exploited to kill cancer cells.

Caspase-3 Activation

Some pyrazolo[3,4-d]pyrimidines have been found to significantly induce caspase-3 activation . Caspase-3 is a crucial enzyme in apoptosis, and its activation can lead to the death of cancer cells.

Suppression of NF-κB and IL-6 Activation

Certain pyrazolo[3,4-d]pyrimidines have been shown to suppress NF-κB and IL-6 activation . NF-κB and IL-6 are involved in inflammatory and immune responses, and their overactivation can contribute to the development and progression of cancer.

Fungicidal Activities

Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been designed and synthesized for their fungicidal activities . This suggests potential applications in the development of novel fungicides with low toxicity and high efficiency.

mTOR Kinase and PI3 Kinase Inhibition

Some pyrazolo[3,4-d]pyrimidines have been used as mTOR kinase and PI3 kinase inhibitors . These kinases play key roles in cell growth, proliferation, and survival, and their inhibition can have therapeutic benefits in various diseases, including cancer .

Future Directions

The future directions for “2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide” could involve further exploration of its potential as a kinase inhibitor . Given its ability to inhibit multiple oncogenic targets, it could be further developed and tested for the treatment of various diseases, including cancer .

properties

IUPAC Name

N-(4-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c1-14-7-9-15(10-8-14)24-18(26)12-27-20-17-11-23-25(19(17)21-13-22-20)16-5-3-2-4-6-16/h2-11,13H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMXMBDXVCADBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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